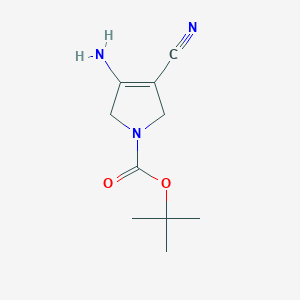![molecular formula C8H10ClNO2 B1375128 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol CAS No. 1340094-47-4](/img/structure/B1375128.png)
3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Henbest Reduction in Steroid Synthesis
The Henbest reduction method, which uses a solution of chloroiridic acid and trimethyl phosphite in 90% aqueous propan-2-ol, is employed in the synthesis of steroids. This method is selective for 3-oxo-groups and plays a critical role in synthesizing 'allo-tetrahydro' metabolites of various steroid hormones and related compounds (Browne & Kirk, 1969).
X-ray Investigation of Azole Derivatives
The synthesis and structural analysis of azole derivatives, such as 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, were explored using X-ray crystallography. These derivatives, with their complex molecular structures, are significant in chemical research (Gzella, Wrzeciono, & Pöppel, 1999).
Retrosynthetic Analysis in Organic Synthesis
Retrosynthetic analysis, a critical process in organic synthesis, uses compounds like 1-(Pyridine-3-yl)propan-1-ol for educational examples. This method is essential for understanding disconnection and functional group interconversion in complex organic molecules (Sunjic & Petrović Peroković, 2016).
Probing Drosophila Nicotinic Receptor Interaction
3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, synthesized using alpha-nitro ketone intermediates, is used to study the interaction with Drosophila neonicotinoid-nicotinic acetylcholine receptors. This research is pivotal in understanding insecticidal action and receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Photooxidation in Aqueous Solutions
Research on the photooxidation of organic compounds by polyoxometalates in aqueous solutions, including the selective oxidation of propan-2-ol to propanone, is significant. This study contributes to understanding the role of OH radicals in the oxidation process (Mylonas et al., 1999).
Designing α1 Receptor Antagonists
The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives and their potential as α1 receptor antagonists were studied. This research contributes to the development of new drugs targeting α1 receptors (Hon, 2013).
Propiedades
IUPAC Name |
3-(6-chloropyridin-2-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-1-4-8(10-7)12-6-2-5-11/h1,3-4,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKNHFDJHGEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


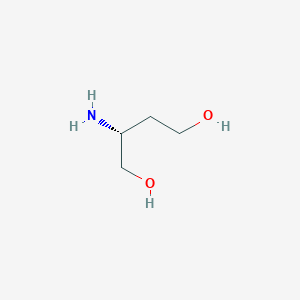
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)


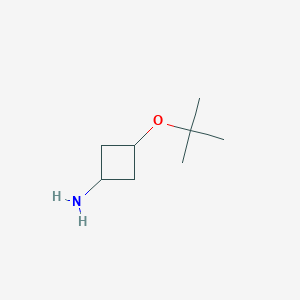
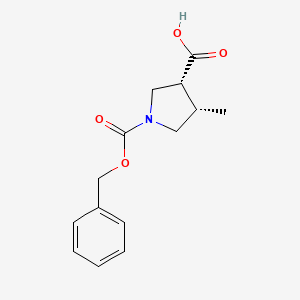
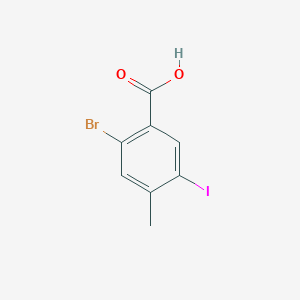
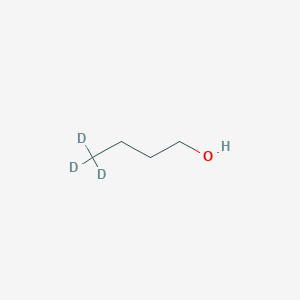
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)


